![molecular formula C16H17N7O2 B2578949 N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]-1H-pyrazole-3-carboxamide CAS No. 1396674-64-8](/img/structure/B2578949.png)
N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]-1H-pyrazole-3-carboxamide” is a complex organic compound. It contains several functional groups, including a pyrazinyl group, an oxadiazolyl group, a cyclohexyl group, a pyrazole group, and a carboxamide group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, compounds with similar functional groups are often synthesized under solvothermal conditions . For example, oxadiazole derivatives are synthesized from furan by replacing two methylene groups with two nitrogen atoms .
Molecular Structure Analysis
The compound contains a five-membered oxadiazole ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds . It also contains a pyrazinyl group, a cyclohexyl group, a pyrazole group, and a carboxamide group .
Wissenschaftliche Forschungsanwendungen
Significance in Drug Development
N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]-1H-pyrazole-3-carboxamide, as part of the broader family of 1,3,4-oxadiazole and pyrazole derivatives, plays a significant role in the development of new drugs due to its unique pharmacological properties. The 1,3,4-oxadiazole core, in particular, is notable for its diverse applications in pharmacology, demonstrating a wide range of activities such as antiviral, analgesic, anti-inflammatory, antitumor, and antioxidant properties. This makes compounds containing the 1,3,4-oxadiazole moiety valuable in medicinal chemistry for the development of efficacious and less toxic medicinal agents. The structural subunit of 1,3,4-oxadiazole is recognized for its significance in the creation of new drug candidates aimed at treating various diseases, underscoring its utility in the synthesis of biologically active molecules (Rana, Salahuddin, & Sahu, 2020).
Pyrazole Derivatives in Anticancer Research
Pyrazole derivatives, which include the specific structural features of this compound, have been identified as potent scaffolds for the development of anticancer agents. The research into pyrazoline derivatives has illuminated their broad biological effect, with a significant focus on anticancer activity. Various synthetic strategies employed to develop pyrazoline derivatives have demonstrated their high biological efficacy, making them a focal point of pharmaceutical chemistry in the search for novel anticancer compounds. This underscores the adaptability and the potential of pyrazoline derivatives in contributing to the development of new therapeutic agents targeting cancer (Ray et al., 2022).
Multicomponent Synthesis for Bioactive Derivatives
The multicomponent synthesis approach has been highlighted as a productive strategy in developing bioactive molecules containing pyrazole derivatives, illustrating the chemical versatility and potential pharmacological applications of these compounds. This method, emphasizing pot, atom, and step economy, has been particularly valuable in the synthesis of pyrazole derivatives with antibacterial, anticancer, antifungal, antioxidant, and anti-inflammatory activities. Such a synthesis approach aligns with the objectives of creating more biologically active molecules and potentially marketed drugs containing the pyrazole moiety, showcasing the breadth of research and development activities centered on these heterocyclic compounds (Becerra et al., 2022).
Eigenschaften
IUPAC Name |
N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N7O2/c24-14(11-4-7-19-22-11)21-16(5-2-1-3-6-16)15-20-13(23-25-15)12-10-17-8-9-18-12/h4,7-10H,1-3,5-6H2,(H,19,22)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOSPRWAKPAFNGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=NC(=NO2)C3=NC=CN=C3)NC(=O)C4=CC=NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]-1-oxo-1H-isothiochromene-3-carboxamide](/img/structure/B2578867.png)
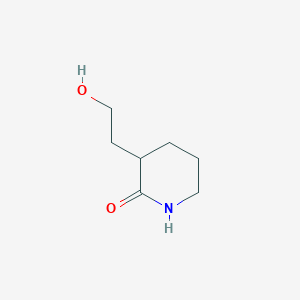

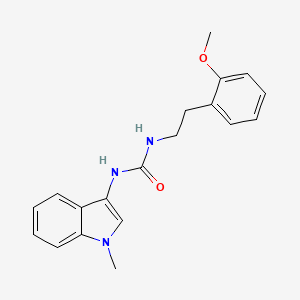


![1-isobutyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2578876.png)
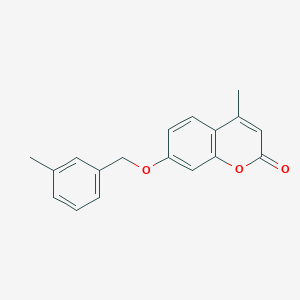
![[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2578879.png)
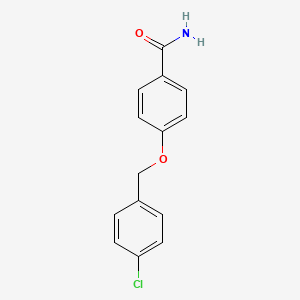
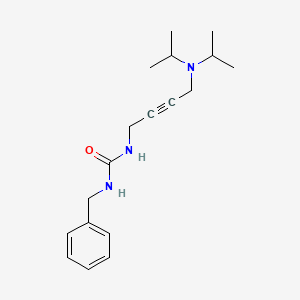
![ethyl 2-[5-(thiophen-3-yl)-1H-1,2,3,4-tetrazol-1-yl]acetate](/img/structure/B2578888.png)
![[1-(4-Bromophenyl)-1H-pyrazol-3-yl]methanol](/img/structure/B2578889.png)